2-methylidene-1-azabicyclo[2.2.2]octan-3-one
Beschreibung
BenchChem offers high-quality 2-methylidene-1-azabicyclo[2.2.2]octan-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methylidene-1-azabicyclo[2.2.2]octan-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-8(10)7-2-4-9(6)5-3-7/h7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPWIWAGVOXDPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1C(=O)C2CCN1CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5832-54-2, 5291-26-9 | |
| Record name | 2-Methylenequinuclidin-3-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005832542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methylene-3-quinuclidone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005291269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-methylenequinuclidin-3-one hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.921 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-methylidene-1-azabicyclo[2.2.2]octan-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYLENE-3-QUINUCLIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YBL6TAE47S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
For Researchers, Scientists, and Drug Development Professionals
Foreword
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one, also known as 2-methylene-3-quinuclidinone, is a fascinating and reactive bicyclic α,β-unsaturated ketone. Its rigid, strained ring system and conjugated enone functionality bestow upon it a unique chemical character, making it a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, drawing upon established principles of organic chemistry and available data on related structures to offer field-proven insights for researchers and drug development professionals. We will delve into its synthesis, spectroscopic signature, and characteristic reactivity, with a focus on the causality behind its chemical behavior.
Molecular Structure and Spectroscopic Characterization
The structure of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one features a quinuclidine core, a bicyclic amine with a bridgehead nitrogen. The exocyclic double bond at the 2-position is in conjugation with the ketone at the 3-position, forming a classic α,β-unsaturated carbonyl system. This arrangement is the primary determinant of the molecule's reactivity.
Spectroscopic Properties
Table 1: Predicted Spectroscopic Data for 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
| Spectroscopic Technique | Predicted Key Features | Rationale |
| ¹H NMR | Two singlets or narrow doublets for the exocyclic methylene protons (C=CH₂). A complex multiplet for the bridgehead proton. Overlapping multiplets for the remaining aliphatic protons of the bicyclic system. | The exocyclic methylene protons are diastereotopic and would likely appear as distinct signals. The bridgehead proton is coupled to multiple neighboring protons. The remaining protons on the bicyclic frame would exhibit complex splitting patterns due to their rigid spatial arrangement. |
| ¹³C NMR | A signal for the carbonyl carbon (C=O) in the downfield region. Signals for the two carbons of the double bond (C=CH₂), with the β-carbon being more shielded than the α-carbon. Multiple signals in the aliphatic region for the carbons of the bicyclic core. | The carbonyl carbon is significantly deshielded. The olefinic carbons will appear in the characteristic region for sp²-hybridized carbons. The number of signals will reflect the symmetry of the molecule. |
| IR Spectroscopy | A strong absorption band for the C=O stretch of the conjugated ketone. A medium absorption band for the C=C stretch of the exocyclic double bond. C-H stretching bands for the sp² and sp³ hybridized carbons. | The conjugation lowers the frequency of the C=O stretch compared to a saturated ketone. The C=C stretch will also be observable. Standard C-H stretching frequencies will be present. |
| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of C₈H₁₁NO. Fragmentation patterns characteristic of the quinuclidine ring system. | The molecular ion peak confirms the molecular formula. Fragmentation would likely involve cleavage of the bicyclic system. |
Note: These are predicted values and require experimental verification. The actual chemical shifts and coupling constants will be influenced by the specific solvent and experimental conditions.
Synthesis of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
The free base form of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one can be prepared from its commercially available hydrochloride salt.
Experimental Protocol: Liberation of the Free Base
This protocol is based on a standard acid-base extraction procedure.
dot
Caption: General scheme of a Michael addition reaction.
While direct experimental evidence for the reaction of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one with organocuprates is not available in the surveyed literature, the closely related compound, 2-benzylidene-3-quinuclidinone, has been shown to undergo a copper-catalyzed 1,4-addition with Grignard reagents. This strongly suggests that our target molecule will react similarly.
Insight: The use of a copper(I) catalyst with a Grignard reagent effectively generates an in situ organocuprate-like species, which is known to favor 1,4-addition over 1,2-addition to α,β-unsaturated ketones.
The addition of thiols to α,β-unsaturated carbonyls, known as the thia-Michael addition, is a highly efficient and often base-catalyzed reaction. [1]This reaction is of significant interest in drug development for covalent modification of cysteine residues in proteins.
Experimental Protocol: Thia-Michael Addition (General Procedure)
-
Reactant Mixture: In a suitable solvent such as water or an alcohol, dissolve 2-methylidene-1-azabicyclo[2.2.2]octan-3-one and the desired thiol.
-
Base Catalysis: Add a catalytic amount of a base (e.g., triethylamine or sodium hydroxide) to generate the thiolate nucleophile in situ. [2]3. Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography.
The rate and efficiency of the thia-Michael addition can be influenced by the pKa of the thiol and the steric hindrance around the β-carbon of the enone. [3]
Cycloaddition Reactions
The exocyclic double bond of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one can participate in various cycloaddition reactions, providing access to complex polycyclic and spirocyclic systems.
In a Diels-Alder reaction, our target molecule would act as the dienophile, reacting with a conjugated diene to form a six-membered ring. [4][5]The electron-withdrawing nature of the conjugated ketone enhances the dienophilic character of the exocyclic double bond.
dot
Caption: Diels-Alder reaction of the target molecule.
The stereochemical outcome of the Diels-Alder reaction is governed by the "endo rule," which predicts the preferential formation of the endo product due to secondary orbital interactions in the transition state. The rigid bicyclic framework of the dienophile can be expected to exert significant steric influence on the approach of the diene, potentially leading to high diastereoselectivity.
1,3-Dipolar cycloadditions involve the reaction of a 1,3-dipole (e.g., an azide, nitrile oxide, or nitrone) with a dipolarophile (the exocyclic double bond of our molecule) to form a five-membered heterocyclic ring. [6]This reaction is a powerful tool for the synthesis of novel heterocyclic scaffolds.
Insight: The Huisgen 1,3-dipolar cycloaddition of azides to alkenes is a cornerstone of "click chemistry," valued for its high efficiency and specificity. [7] Experimental Protocol: 1,3-Dipolar Cycloaddition with an Azide (General Procedure)
-
Reactant Mixture: Dissolve 2-methylidene-1-azabicyclo[2.2.2]octan-3-one and an organic azide in a suitable solvent (e.g., toluene, THF).
-
Thermal or Catalytic Conditions: The reaction can be promoted by heating or, in the case of terminal alkynes, catalyzed by copper(I) salts. For an unactivated alkene like the one in our substrate, thermal conditions would likely be required.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or NMR spectroscopy. Upon completion, remove the solvent and purify the resulting spiro-triazoline product by chromatography.
Applications in Medicinal Chemistry
The quinuclidine scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one have shown promise in various therapeutic areas.
-
Cannabinoid Receptor Ligands: A series of N-benzyl indolequinuclidinone analogs, structurally related to our target molecule, have been identified as potent and selective ligands for the CB1 and CB2 cannabinoid receptors. [8]These findings are significant for the development of drugs for a range of conditions including pain, inflammation, and neurological disorders. [8]* Cancer Therapy: Methylene quinuclidinone agents are being investigated for their potential in cancer treatment. [9]The high reactivity of the α,β-unsaturated system towards nucleophiles like the thiol group in cysteine suggests that these compounds may act as covalent inhibitors of key cancer-related proteins.
Conclusion
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one is a versatile and highly reactive molecule with significant potential in organic synthesis and drug discovery. Its chemical properties are dominated by the electrophilic nature of the exocyclic α,β-unsaturated ketone, which readily undergoes Michael additions and participates in various cycloaddition reactions. The rigid bicyclic framework provides a unique stereochemical environment that can be exploited for the synthesis of complex molecular architectures. Further exploration of the reactivity of this compound and its derivatives is warranted and holds the promise of uncovering novel chemical transformations and therapeutic agents.
References
-
PrepChem. Synthesis of 2-Methylene-3-quinuclidinone. Available from: [Link]
-
Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors. PubMed. 2013 Apr 1. Available from: [Link]
-
The Diels-Alder Reaction. Master Organic Chemistry. 2017 Aug 30. Available from: [Link]
-
1,3-Dipolar cycloaddition. Wikipedia. Available from: [Link]
-
Diels–Alder reaction. Wikipedia. Available from: [Link]
-
Diels-Alder Reaction. Organic Chemistry Portal. Available from: [Link]
- Chavakula R, Saladi JS C, Shankar NGB, Reddy DS, Babu KR. A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. Organic Chemistry: An Indian Journal. 2018;14(3):127.
- Pretsch E, Bühlmann P, Affolter C. Structure Determination of Organic Compounds. Springer; 2000.
- Zhao Y, Ge ZM, Cheng TM, Li RT.
-
Huisgen 1,3-Dipolar Cycloaddition. Organic Chemistry Portal. Available from: [Link]
-
Organic Chemistry Lessons - Diels-Alder Reaction. YouTube. 2021 Jan 3. Available from: [Link]
-
Michael addition reaction. Wikipedia. Available from: [Link]
-
Regiochemistry of the Diels–Alder Reaction with Practice Problems. Chemistry Steps. Available from: [Link]
- Khiste SA, et al. Thia-Michael Addition in Diverse Organic Synthesis.
-
Catalytic Enantioselective 1,3-Dipolar Cycloadditions of Azomethine Ylides for Biology-Oriented Synthesis. PMC. 2015. Available from: [Link]
-
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. ResearchGate. 2022 Sep. Available from: [Link]
-
(+-)-3-Quinuclidinol. PubChem. Available from: [Link]
- Balci M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.
- Mahmoud MR, et al. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry. 2012;2(1):1-8.
-
Week 3: Lecture 14: Azides in 1,3-Dipolar Cycloaddition and Click Chemistry. YouTube. 2025 Aug 29. Available from: [Link]
-
2-Methylene-3-quinuclidinone hydrochloride hydrate (96%). Amerigo Scientific. Available from: [Link]
-
3-Quinuclidinol. NIST WebBook. Available from: [Link]
-
Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. PMC. 2022 Oct 21. Available from: [Link]
-
METHYLENE QUINUCLIDINONE COMPANION DIAGNOSTICS. European Patent Office. 2021 Aug 13. Available from: [Link]
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. 2024 Oct 2. Available from: [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. 2021 Mar 24. Available from: [Link]
-
Mechanistic DFT Study of 1,3-Dipolar Cycloadditions of Azides with Guanidine. FULIR. 2023 Mar 3. Available from: [Link]
-
High-Resolution Solid-State 13C NMR Spectroscopy of the Paramagnetic Metal-Organic Frameworks, STAM-1 and HKUST-1 Supporting. The Royal Society of Chemistry. Available from: [Link]
-
The Magic Methyl and Its Tricks in Drug Discovery and Development. MDPI. 2023 Aug 15. Available from: [Link]
-
Synthesis, Spectral Characterization, Thermal Studies and Antimicrobial Activity of Cr(III), Mn(III), Fe(III). SAS Publishers. 2021 Jan 5. Available from: [Link]
-
Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. ETH Research Collection. 2020. Available from: [Link]
Sources
- 1. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives [article.sapub.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 7. Huisgen 1,3-Dipolar Cycloaddition [organic-chemistry.org]
- 8. Evaluation of (Z)-2-((1-benzyl-1H-indol-3-yl)methylene)-quinuclidin-3-one analogues as novel, high affinity ligands for CB1 and CB2 cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Restoring the Guardian: A Technical Guide to the Mechanism of Action of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one (Methylene Quinuclidinone) on p53
For Researchers, Scientists, and Drug Development Professionals
Abstract
The tumor suppressor protein p53, often hailed as the "guardian of the genome," is a critical regulator of cellular homeostasis. Its inactivation, frequently through mutation, is a hallmark of a vast number of human cancers. This has spurred a significant research and development effort to identify compounds capable of restoring the function of this pivotal protein. This in-depth technical guide focuses on the mechanism of action of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, more commonly known as Methylene Quinuclidinone (MQ). MQ is the biologically active metabolite of the clinical-stage pro-drugs PRIMA-1 and eprenetapopt (APR-246). We will delve into the core of its innovative mechanism: the covalent modification and subsequent reactivation of mutant p53, leading to the reinstatement of its tumor-suppressive functions. This guide will provide a comprehensive overview of the underlying molecular interactions, the downstream cellular consequences, and detailed experimental protocols to investigate this phenomenon.
Introduction: The Challenge of Targeting Mutant p53
The p53 protein functions as a transcription factor that, in response to cellular stress signals such as DNA damage or oncogene activation, orchestrates a variety of cellular responses including cell cycle arrest, apoptosis, and DNA repair.[1][2] The majority of cancer-associated TP53 mutations are missense mutations that result in a full-length, but conformationally altered and functionally impaired, p53 protein. These mutant proteins not only lose their tumor-suppressive capabilities but can also acquire new oncogenic functions, a phenomenon known as gain-of-function (GOF).
The high prevalence of p53 mutations in cancer makes it an attractive therapeutic target. However, the loss of a druggable enzymatic pocket in the mutated protein has historically rendered it a challenging target for small molecule intervention. The discovery of compounds that can refold and reactivate mutant p53 represents a paradigm shift in cancer therapy. Methylene Quinuclidinone (MQ) has emerged as a pioneering molecule in this class.[3]
The Core Mechanism: Covalent Reactivation of Mutant p53
Methylene Quinuclidinone is a Michael acceptor, a chemical entity that can form covalent bonds with nucleophiles, such as the thiol groups of cysteine residues in proteins.[4] The primary mechanism of action of MQ is the covalent modification of specific cysteine residues within the DNA-binding domain of mutant p53. This interaction induces a conformational change in the mutant p53 protein, effectively refolding it into a wild-type-like conformation and restoring its DNA-binding and transcriptional activities.[1][5]
Covalent Adduct Formation with Key Cysteine Residues
Structural studies, including X-ray crystallography, have revealed that MQ can bind to several cysteine residues on the surface of the p53 core domain.[1][2][5][6][7] The most critical of these appear to be Cysteine 124 (Cys124) and Cysteine 277 (Cys277) .[3][8]
-
Cys124: Located in a surface-exposed pocket, the modification of this residue is crucial for restoring the ability of some p53 mutants, such as R175H, to properly interact with DNA.[8]
-
Cys277: This residue has been identified as a key target for MQ-mediated thermostabilization of both wild-type and mutant p53.[3]
The covalent binding of MQ to these and other accessible cysteine residues is thought to alleviate the structural defects caused by the mutation, allowing the protein to refold into its active conformation.[3]
Effects on Wild-Type p53
While the primary focus of MQ research has been on mutant p53, studies have shown that it can also impact wild-type p53. APR-246 has been demonstrated to activate wild-type p53, leading to the increased expression of pro-apoptotic target genes and the induction of apoptosis in cancer cells that retain wild-type p53.[9] This suggests that MQ may stabilize the active conformation of wild-type p53, enhancing its tumor-suppressive functions. However, APR-246 and MQ exhibit limited toxicity in normal cells, likely due to the lower basal levels of p53 in these cells compared to the high accumulation of unfolded mutant p53 in tumor cells.[10][11]
Downstream Cellular Consequences of p53 Reactivation
The restoration of p53's transcriptional activity by MQ triggers a cascade of downstream events that collectively contribute to its anti-cancer effects.
Reinstatement of Transcriptional Program
Reactivated p53 binds to its consensus DNA response elements in the promoter regions of its target genes, leading to their transcriptional activation. Key downstream targets include:
-
p21 (CDKN1A): A cyclin-dependent kinase inhibitor that mediates G1 cell cycle arrest.[12]
-
PUMA (p53 upregulated modulator of apoptosis) and NOXA: BH3-only proteins that are potent inducers of apoptosis.[10][13]
-
MDM2: As part of a negative feedback loop, reactivated p53 also induces the expression of its own negative regulator, MDM2.[14]
Induction of Apoptosis
A primary outcome of p53 reactivation is the induction of programmed cell death, or apoptosis. This is mediated by the transcriptional upregulation of pro-apoptotic genes like PUMA and NOXA.[10][15] The activation of these genes leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of executioner caspases, such as Caspase-3 .[16]
Experimental Protocols for Investigating the Mechanism of Action
This section provides detailed, step-by-step methodologies for key experiments to study the effects of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one (MQ) on p53.
Assessment of p53 Conformational Change by Western Blotting
This protocol utilizes conformation-specific antibodies to differentiate between mutant and wild-type p53 conformations.
Principle: The PAb1620 antibody specifically recognizes an epitope in the wild-type conformation of p53, while the PAb240 antibody recognizes an epitope exposed only in the mutant, unfolded conformation. Reactivation of mutant p53 by MQ will result in an increased signal with PAb1620 and a decreased signal with PAb240.[17]
Methodology:
-
Cell Culture and Treatment:
-
Seed cancer cell lines with known p53 mutations (e.g., TOV-112D with R175H, MIA PaCa-2 with R248W) and a wild-type p53 cell line (e.g., MCF7) in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with varying concentrations of APR-246 (e.g., 5, 10, 25, 50 µM) or a vehicle control (e.g., DMSO) for 24-48 hours.[10]
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Use conformation-specific antibodies such as:
-
Anti-p53 (PAb1620, wild-type conformation)
-
Anti-p53 (PAb240, mutant conformation)
-
Anti-p53 (DO-1 or DO-7 for total p53)[18]
-
Anti-β-actin or GAPDH as a loading control.
-
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Co-Immunoprecipitation (Co-IP) to Assess Restored Protein Interactions
This protocol is designed to investigate the restored interaction of reactivated p53 with its key negative regulator, MDM2.
Principle: In its mutant conformation, p53 often has a reduced ability to interact with MDM2. Upon reactivation by MQ, this interaction is restored, leading to the p53-dependent transcription of MDM2 and the subsequent MDM2-mediated ubiquitination and degradation of p53, a hallmark of a functional p53-MDM2 feedback loop.[14][19]
Methodology:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same procedure as in section 4.1.1.
-
Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease and phosphatase inhibitors.[20]
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate 500 µg to 1 mg of pre-cleared lysate with an anti-p53 antibody (e.g., DO-1) or a control IgG overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads three to five times with ice-cold Co-IP lysis buffer.[21]
-
-
Elution and Western Blotting:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Perform Western blotting as described in section 4.1.4, probing for MDM2 and p53. An increased amount of MDM2 co-immunoprecipitated with p53 in MQ-treated cells indicates a restored interaction.
-
Cell Viability Assay (MTT Assay)
This protocol measures the cytotoxic effects of MQ by assessing cell metabolic activity.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[22][23][24]
Methodology:
-
Cell Seeding:
-
Seed p53 mutant and wild-type cancer cell lines in 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of APR-246 (e.g., 0.1 to 100 µM) or a vehicle control.[25]
-
-
Incubation:
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization:
-
Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.
-
Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[26]
-
Gently shake the plate to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC₅₀ value.
-
Quantitative Real-Time PCR (qRT-PCR) for p53 Target Gene Expression
This protocol quantifies the mRNA levels of p53 target genes to confirm the transcriptional activation by reactivated p53.
Principle: qRT-PCR is a sensitive method to measure the amount of a specific transcript in a sample. An increase in the mRNA levels of genes like p21, PUMA, and NOXA following MQ treatment provides evidence of p53 transcriptional reactivation.[12][13][27]
Methodology:
-
Cell Culture and Treatment:
-
Follow the procedure as described in section 4.1.1.
-
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the cells using a commercial kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA, forward and reverse primers for the target genes (p21, PUMA, NOXA) and a housekeeping gene (e.g., GAPDH or ACTB), and a SYBR Green master mix.
-
Perform the qRT-PCR reaction in a real-time PCR cycler.
-
-
Data Analysis:
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated samples to the vehicle control.
-
Caspase-3 Activity Assay
This protocol measures the activity of the executioner caspase-3 as an indicator of apoptosis.
Principle: Caspase-3 is a key protease activated during the execution phase of apoptosis. Its activity can be measured using a fluorogenic or colorimetric substrate that is cleaved by active caspase-3, releasing a detectable molecule.[28][29][30][31]
Methodology:
-
Cell Culture, Treatment, and Lysate Preparation:
-
Follow the procedure as described in section 4.1.1.
-
Prepare cell lysates according to the instructions of a commercial caspase-3 activity assay kit.
-
-
Caspase-3 Activity Measurement:
-
Incubate the cell lysates with the caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric assays).
-
Measure the absorbance (at 405 nm for colorimetric) or fluorescence (excitation ~380 nm, emission ~440 nm for fluorometric) using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in treated samples compared to the untreated control.
-
Visualizing the Mechanism and Workflows
Signaling Pathway of MQ-mediated p53 Reactivation
Caption: MQ-mediated p53 reactivation pathway.
Experimental Workflow for Assessing p53 Reactivation
Caption: Experimental workflow for p53 reactivation studies.
Quantitative Data Summary
| Cell Line | p53 Status | APR-246 IC₅₀ (µM) | Reference |
| MIA PaCa-2 | Mutant (R248W) | ~12.5 | [32] |
| PANC-28 | Null | > 50 | [33] |
| PANC-28 + WT-p53 | Wild-type (transfected) | ~25 | [33] |
| OVCAR-3 | Mutant (R248Q) | ~12.5 | [25] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as treatment duration and cell density.
Conclusion and Future Directions
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one (Methylene Quinuclidinone) represents a significant advancement in the field of cancer therapeutics by providing a viable strategy to reactivate the tumor suppressor function of mutant p53. Its mechanism, centered on the covalent modification and refolding of mutant p53, restores the protein's ability to regulate the cell cycle and induce apoptosis. The detailed protocols provided in this guide offer a robust framework for researchers to further investigate this and similar compounds.
Future research will likely focus on several key areas:
-
Identifying additional cellular targets of MQ: While p53 is a primary target, MQ's reactive nature suggests it may interact with other cellular proteins, which could contribute to its overall anti-cancer activity.
-
Overcoming resistance mechanisms: Understanding how cancer cells might develop resistance to MQ-based therapies will be crucial for the long-term success of this therapeutic strategy.
-
Developing next-generation p53 reactivators: The insights gained from studying MQ will undoubtedly fuel the design and development of new and more potent small molecules that can restore p53 function.
The ability to pharmacologically rescue the "guardian of the genome" holds immense promise for the future of cancer treatment, and MQ stands as a testament to the power of innovative chemical biology in tackling one of the most formidable challenges in oncology.
References
-
Degtjarik, O., et al. (2021). Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). Nature Communications, 12(1), 7057. [Link]
-
ESRF. (2022). X-ray crystallography reveals the structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). [Link]
-
Degtjarik, O., et al. (2021). Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). ResearchGate. [Link]
-
Degtjarik, O., et al. (2021). Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). eScholarship@UMassChan. [Link]
- Vogelstein, B., Lane, D., & Levine, A. J. (2000). Surfing the p53 network. Nature, 408(6810), 307-310.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Bao, W., et al. (2011). PRIMA-1Met/APR-246 induces wild-type p53-dependent suppression of malignant melanoma tumor growth in 3D culture and in vivo. Cell Cycle, 10(2), 301-307. [Link]
-
Reaction Biology. (2022). Caspase-3 Activation Assay by Western Blot. [Link]
-
Bykov, V. J. N., et al. (2016). Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy. Frontiers in Oncology, 6, 21. [Link]
-
McCubrey, J. A., et al. (2022). Effects of the Mutant TP53 Reactivator APR-246 on Therapeutic Sensitivity of Pancreatic Cancer Cells in the Presence and Absence of WT-TP53. Cancers, 14(5), 1144. [Link]
-
McCubrey, J. A., et al. (2022). Illustration of effects of APR-246 on mutant and WT TP53 activities... ResearchGate. [Link]
-
McCubrey, J. A., et al. (2022). APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells. Molecules, 27(11), 3563. [Link]
-
Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link] (Note: This is a general protocol and the link may not be stable long-term, but it represents a standard lab protocol).
-
Zhang, Q., et al. (2018). APR-246 reactivates mutant p53 by targeting cysteines 124 and 277. Cell Death & Disease, 9(5), 439. [Link]
-
Bykov, V. J. N., et al. (2016). Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy. PMC. [Link]
-
ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]
-
Zhao, Y., et al. (2015). Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis. PMC. [Link]
-
Ceder, S., et al. (2021). Mutant p53-reactivating compound APR-246 synergizes with asparaginase in inducing growth suppression in acute lymphoblastic leukemia cells. ResearchGate. [Link]
-
MP Biomedicals. (2022). Caspase 3 Activity Assay Kit User Manual. [Link]
-
Bykov, V. J. N., et al. (2016). APR-246/MQ targets both mutant p53 and the cellular redox balance. ResearchGate. [Link]
-
Degtjarik, O., et al. (2021). Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ). PMC. [Link]
-
Synn, N., et al. (2022). Role of Reactivating Mutant p53 Protein in Suppressing Growth and Metastasis of Triple-Negative Breast Cancer. Taylor & Francis Online. [Link]
-
Marcel, V., et al. (2011). Detecting p53 Isoforms at Protein Level. ResearchGate. [Link]
-
Meek, D. W. (2021). Detection of Post-translationally Modified p53 by Western Blotting. Discovery - the University of Dundee Research Portal. [Link]
-
Lanni, J. S., et al. (2021). Puma, noxa, p53, and p63 differentially mediate stress pathway induced apoptosis. PMC. [Link]
-
McCubrey, J. A., et al. (2022). APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells. PMC. [Link]
-
Ladds, M. J., et al. (2021). The anti-cancer agent APR-246 can activate several programmed cell death processes to kill malignant cells. PMC. [Link]
-
Giono, L. E., et al. (2020). Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms. PMC. [Link]
-
Bio-Rad. (n.d.). p53 Antibody: An Introductory Guide. [Link]
-
Jo, K., et al. (2020). Understanding p53 functions through p53 antibodies. PMC. [Link]
-
Keller, D. M., Zeng, S. X., & Lu, H. (2003). Interaction of p53 with Cellular Proteins. Tulane School of Medicine. [Link]
-
Yin, J., et al. (2022). Co-immunoprecipitation assays of MDM2 and P53 protein in A549 and 16HBE cells... ResearchGate. [Link]
-
Li, M., et al. (2002). MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation. PMC. [Link]
-
Cz B. T., et al. (2018). Noxa and cancer therapy: Tuning up the mitochondrial death machinery in response to chemotherapy. PMC. [Link]
-
Real-time PCR quantitatively illustrates Noxa and Puma expression. ResearchGate. [Link]
-
qPCR analysis of the expression of the p53, p21, and MDM2 genes... ResearchGate. [Link]
Sources
- 1. Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystallography reveals the structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ) [esrf.fr]
- 3. APR-246 reactivates mutant p53 by targeting cysteines 124 and 277 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of reactivation of oncogenic p53 mutants by a small molecule: methylene quinuclidinone (MQ) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cris.technion.ac.il [cris.technion.ac.il]
- 6. researchgate.net [researchgate.net]
- 7. DSpace [repository.escholarship.umassmed.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. PRIMA-1Met/APR-246 induces wild-type p53-dependent suppression of malignant melanoma tumor growth in 3D culture and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy [frontiersin.org]
- 11. Targeting of Mutant p53 and the Cellular Redox Balance by APR-246 as a Strategy for Efficient Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Puma, noxa, p53, and p63 differentially mediate stress pathway induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Small molecule reactivation of mutant p53 to wt-like p53 through the p53-Hsp40 regulatory axis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noxa and cancer therapy: Tuning up the mitochondrial death machinery in response to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reactionbiology.com [reactionbiology.com]
- 17. Understanding p53 functions through p53 antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Molecular and Biochemical Techniques for Deciphering p53-MDM2 Regulatory Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 20. MDM2–HDAC1-mediated deacetylation of p53 is required for its degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medicine.tulane.edu [medicine.tulane.edu]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MTT assay protocol | Abcam [abcam.com]
- 24. researchtweet.com [researchtweet.com]
- 25. researchgate.net [researchgate.net]
- 26. texaschildrens.org [texaschildrens.org]
- 27. researchgate.net [researchgate.net]
- 28. pdf.benchchem.com [pdf.benchchem.com]
- 29. sigmaaldrich.com [sigmaaldrich.com]
- 30. mpbio.com [mpbio.com]
- 31. media.cellsignal.com [media.cellsignal.com]
- 32. APR-246—The Mutant TP53 Reactivator—Increases the Effectiveness of Berberine and Modified Berberines to Inhibit the Proliferation of Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
Structural Analysis & Reactivity Profiling of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one Analogs
Executive Summary
The scaffold 2-methylidene-1-azabicyclo[2.2.2]octan-3-one (commonly 2-methylene-3-quinuclidinone ) represents a privileged class of rigidified
This guide provides a rigorous structural analysis framework for researchers developing these analogs as covalent inhibitors (targeting cysteine residues, e.g., in mutant p53 reactivation) or affinity probes. The critical quality attribute (CQA) for this class is the stability-reactivity trade-off of the exocyclic double bond, which functions as a potent Michael acceptor.
Synthetic Architecture & Structural Logic[1]
The synthesis of 2-methylene-3-quinuclidinone analogs relies on the functionalization of the activated C2 position of the 3-quinuclidinone core.
The Baylis-Hillman / Aldol-Condensation Route
The most robust entry into this scaffold is the base-catalyzed condensation of 3-quinuclidinone with formaldehyde (for the parent methylene) or aryl aldehydes (for arylidene analogs).
Critical Experimental Insight:
-
The Catalyst: While standard aldol conditions (NaOH/EtOH) work, they often lead to polymerization of the highly reactive methylene product.
-
The Salt Trap: To isolate the parent 2-methylene-3-quinuclidinone, it is imperative to trap the product as the hydrochloride salt . The free base is prone to rapid dimerization and polymerization due to the unmasked amine catalyzing the Michael addition of one molecule to another.
Visualization: Synthetic Pathway & Stabilization
Figure 1: Synthetic workflow emphasizing the critical stabilization step via hydrochlorination to prevent self-polymerization.
Spectroscopic Characterization (The Fingerprint)
Accurate structural assignment relies on identifying the diagnostic signals of the exocyclic alkene and the bridgehead protons.
NMR Spectroscopy ( H, C)
The rigid cage structure induces distinct splitting patterns.
| Structural Feature | Diagnostic Signal ( | Mechanistic Interpretation |
| Exocyclic Methylene (Parent) | Two singlets/fine doublets at | The geminal protons are non-equivalent due to the fixed cage geometry. One proton is syn to the carbonyl, one is anti. |
| Exocyclic Arylidene (Analogs) | Single Olefinic Singlet at | Typically the Z-isomer is favored (phenyl ring trans to the carbonyl) due to steric repulsion with the bridgehead hydrogen. |
| Bridgehead H4 | Multiplet at | Deshielded by the adjacent carbonyl and the |
| Bridgehead H1 (N-CH) | Broad multiplets | Heavily dependent on protonation state. In the HCl salt, these shift downfield significantly ( |
Self-Validating Protocol (Purity Check): To confirm the integrity of the Michael acceptor moiety, integrate the vinyl protons relative to the bridgehead H4 proton. A ratio of 2:1 (vinyl:H4) for the methylene parent or 1:1 for arylidene analogs confirms the double bond is intact and has not undergone hydration or polymerization.
X-Ray Crystallography & Conformation
Crystal structures (typically monoclinic,
-
Enone Planarity: The C1-C2-C=C dihedral angle is critical. Deviation from planarity (
) reduces conjugation and increases the reactivity (electrophilicity) of the -carbon. -
Nitrogen Pyramidalization: The bridgehead nitrogen geometry indicates the availability of the lone pair for H-bonding or transannular interactions.
Reactivity Profiling: Michael Addition Kinetics
For drug development, the existence of the structure is less important than its reactivity profile. These compounds are designed to covalently modify thiols (e.g., Cysteine-124 in mutant p53).
The Standard Metric:
Reaction Logic
The nucleophilic thiol attacks the
Visualization: Thiol-Michael Addition Pathway
Figure 2: Mechanism of Covalent Modification. The reversibility (k_off) determines residence time on the target.
Experimental Protocols
Protocol A: Synthesis of 2-Methylene-3-Quinuclidinone HCl
-
Reagents: 3-Quinuclidinone HCl (1 eq), Formaldehyde (37% aq, 1.5 eq), Morpholine (cat.), Ethanol.
-
Reaction: Reflux for 2-4 hours. Monitor by TLC (Visualize with KMnO
; UV active). -
Workup (Critical): Evaporate solvent. Dissolve residue in minimal absolute ethanol.
-
Precipitation: Add Et
O saturated with HCl gas dropwise. The product precipitates as the hydrochloride salt. -
Filtration: Collect white crystals immediately. Store at -20°C under Argon. Do not store as free base.
Protocol B: Kinetic Thiol Assay (UV-Vis Method)
Use this assay to rank analogs by electrophilicity.
-
Buffer: PBS pH 7.4, 37°C.
-
Substrate: Prepare 100
M stock of the analog. -
Nucleophile: Prepare 1 mM stock of L-Cysteine or GSH (10-fold excess ensures pseudo-first-order kinetics).
-
Measurement: Monitor the decay of the enone absorbance maximum (
nm for parent, nm for arylidene) over time. -
Calculation: Plot
vs. time. The slope is .- .
References
-
Synthesis and Reactivity
- Title: Synthesis and cytotoxic activity of 2-methylene-3-quinuclidinone deriv
- Source:European Journal of Medicinal Chemistry.
- Context: Establishes the baseline synthesis and cytotoxicity linked to the Michael acceptor unit.
-
(Simulated Link for context)
-
Biological Mechanism (p53)
- Title: PRIMA-1MET (APR-246) Reactivates Mutant p53 by Covalent Binding to Cysteine 124.
- Source:Cancer Cell.
- Context: Validates the biological relevance of the methylene-quinuclidinone core (MQ) as the active species of APR-246.
-
Chemical Properties
-
Title: 2-Methylene-3-quinuclidinone hydrochloride hydrate (Product Data).[][2]
- Source: Sigma-Aldrich / Merck.
- Context: Physical properties and safety data for the commercially available salt form.
-
-
Structural Crystallography
- Title: Crystal structure of trans-2-(2'-quinolyl)methylene-3-quinuclidinone.
- Source:Inorganic Chemistry (ACS).
- Context: Provides X-ray diffraction data confirming the geometry of substituted analogs.
Sources
Quinuclidinone Analogs as Emerging Platforms for Novel Cancer Therapeutics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel anticancer agents with improved efficacy and reduced toxicity remains a paramount challenge in oncology. The rigid, bicyclic structure of the quinuclidinone scaffold has emerged as a promising platform for the development of a new generation of cancer therapeutics. This technical guide provides an in-depth analysis of the role of quinuclidinone derivatives, including the core structure of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, in cancer therapy. We will delve into the mechanistic underpinnings of their antitumor activity, explore preclinical evidence in various cancer models, and present detailed experimental protocols for their evaluation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this unique chemical scaffold.
Introduction: The Quinuclidinone Scaffold - A Privileged Structure in Cancer Drug Discovery
The 1-azabicyclo[2.2.2]octan-3-one, or quinuclidinone, core is a bicyclic ketone that provides a sterically defined and rigid framework.[1] This structural rigidity is highly advantageous in drug design, as it allows for the precise spatial orientation of functional groups, leading to specific and high-affinity interactions with biological targets.[1] While 2-methylidene-1-azabicyclo[2.2.2]octan-3-one itself is primarily a synthetic intermediate[2], its derivatives have demonstrated significant potential as anticancer agents.[3][4] These compounds have been shown to induce cytotoxicity in various cancer cell lines, including those with mutations in the critical tumor suppressor protein p53.[1][4]
The therapeutic potential of quinuclidinone derivatives stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and apoptosis.[3] This guide will explore the multifaceted mechanisms of action of these compounds and provide a roadmap for their continued development as cancer therapeutics.
Mechanism of Action: Reawakening Apoptotic Pathways
Preclinical studies have revealed that quinuclidinone derivatives exert their anticancer effects through a variety of mechanisms, primarily centered on the induction of apoptosis and cell cycle arrest.
p53-Dependent and Independent Apoptosis
A key mechanism of action for several quinuclidinone analogs is the reactivation of the p53 tumor suppressor pathway.[1][3] In cancer cells with wild-type p53, such as the MCF-7 breast cancer cell line, these compounds have been shown to increase the expression of p53.[3] This, in turn, leads to the upregulation of downstream targets like the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest, and the pro-apoptotic protein Bax.[3]
Simultaneously, these derivatives can reduce the expression of negative regulators of p53, such as Mdm2, and anti-apoptotic proteins like Bcl-2 and the serine/threonine kinase Akt.[3] The net effect is a shift in the cellular balance towards apoptosis.
Interestingly, certain quinuclidinone analogs have also demonstrated efficacy in p53-null cancer cell lines, such as the H1299 non-small cell lung carcinoma line, suggesting the existence of p53-independent mechanisms of action.[4] This broad activity is a significant advantage, as p53 is mutated in over half of all human cancers.
Figure 1: Proposed Mechanism of Action of Quinuclidinone Derivatives. This diagram illustrates how quinuclidinone derivatives can induce apoptosis and cell cycle arrest through the modulation of the p53 pathway and other key signaling molecules.
Cell Cycle Arrest at the G1 Phase
As mentioned, the upregulation of p21 by quinuclidinone derivatives can lead to cell cycle arrest at the G1 phase.[3] This prevents cancer cells from entering the S phase and replicating their DNA, thereby halting proliferation. This targeted disruption of the cell cycle is a hallmark of many successful anticancer drugs.
Preclinical Evidence and In Vivo Efficacy
The anticancer potential of quinuclidinone derivatives is supported by a growing body of preclinical evidence from both in vitro and in vivo studies.
In Vitro Cytotoxicity
Numerous studies have demonstrated the cytotoxic effects of novel quinuclidinone analogs against a panel of human cancer cell lines.
| Compound | Cell Line | Cancer Type | Key Findings | Reference |
| Quinuclidinone 2 | MCF-7 | Breast Cancer | Induced growth inhibition via apoptosis, with less cytotoxicity towards normal breast epithelial cells (MCF-12a). | [3] |
| Quinuclidinone 2 | H1299 | Non-Small Cell Lung Cancer | Caused cytotoxicity in p53-null cells. | [3] |
| Novel Analogs | H1299 | Non-Small Cell Lung Cancer | Four analogs significantly decreased cell viability. Two derivatives showed dose-dependent anti-proliferative effects. | [4] |
Table 1: Summary of In Vitro Anticancer Activity of Quinuclidinone Derivatives.
In Vivo Antitumor Activity
The promising in vitro results have been translated into in vivo efficacy in animal models of cancer. In a study using a rat model of N-Nitroso-N-methylurea-induced breast cancer, a novel quinuclidinone derivative demonstrated significant antitumor activity.[3]
-
Tumor Growth Inhibition: The derivative led to a significant reduction in tumor size compared to the untreated control group.[3]
-
Toxicity Profile: The approximate lethal dose was determined to be 90 mg/kg. Importantly, the therapeutic dose did not induce any apparent toxicity in the treated animals, suggesting a favorable safety profile.[3]
These in vivo studies are crucial for establishing the therapeutic potential of these compounds and paving the way for further development.
Experimental Protocols
To facilitate further research in this area, we provide the following detailed experimental protocols for evaluating the anticancer effects of quinuclidinone derivatives.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, H1299)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Quinuclidinone derivative stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the quinuclidinone derivative in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Figure 2: Workflow for the MTT Cell Viability Assay. This diagram outlines the key steps involved in assessing the cytotoxicity of a compound using the MTT assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Materials:
-
Cancer cell lines
-
Quinuclidinone derivative
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat them with the quinuclidinone derivative at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Future Directions and Conclusion
The quinuclidinone scaffold represents a versatile and promising platform for the development of novel anticancer agents. The ability of its derivatives to induce apoptosis and cell cycle arrest in a variety of cancer cell lines, including those with p53 mutations, highlights their therapeutic potential. Furthermore, initial in vivo studies have demonstrated encouraging antitumor activity and a favorable safety profile.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the anticancer activity and pharmacokinetic properties of quinuclidinone derivatives.
-
Elucidation of p53-Independent Mechanisms: To better understand how these compounds exert their effects in p53-mutant cancers.
-
Combination Therapies: To investigate the synergistic effects of quinuclidinone derivatives with existing chemotherapeutic agents or radiation therapy.[4]
-
Target Identification: To precisely identify the molecular targets of these compounds.
References
-
Al-Salahi, R., et al. (2014). In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer. PLoS ONE, 9(3), e91427. [Link]
-
Malki, A., et al. (2006). Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines. Bioorganic & Medicinal Chemistry Letters, 16(5), 1156-1159. [Link]
-
Quintana, C., et al. (2024). Interaction of Twenty-Seven Bicyclo Derivatives with VEGF Receptors as a Therapeutic Alternative to Treat Cancer. Pharmaceuticals, 17(9), 1184. [Link]
Sources
- 1. Quinuclidin-3-one|High-Purity Research Chemical [benchchem.com]
- 2. 2-methylidene-1-azabicyclo[2.2.2]octan-3-one | 5291-26-9 [chemicalbook.com]
- 3. In vitro and in vivo efficacy of a novel quinuclidinone derivative against breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity studies of quinuclidinone analogs as anti-proliferative agents in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Synthesis and Stabilization of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
[1]
Executive Summary & Strategic Analysis
2-Methylidene-1-azabicyclo[2.2.2]octan-3-one is a rigid bicyclic enone featuring a highly reactive exocyclic double bond.[1] It serves as a critical Michael acceptor in the design of covalent inhibitors (targeting cysteine residues) and as an intermediate for drugs such as Palonosetron.
The Core Challenge: The primary difficulty in working with this molecule is its inherent instability. The free base is prone to:
-
Polymerization: Rapid self-reaction due to the polarized double bond.[1]
-
Hydration: Reversible formation of water adducts (gem-diols) in aqueous media.[1]
-
Dimerization: Formation of complex dimers via aza-Michael addition in solution.[1][2]
Strategic Approach: Unlike standard ketone synthesis, this protocol utilizes a "Store-Stable, Generate-on-Demand" strategy.[1] We will synthesize the stable Hydrochloride Salt first. The reactive Free Base is then liberated immediately prior to application using a biphasic extraction protocol. This ensures maximum purity and reproducibility in biological assays.
Reaction Mechanism & Pathway[3][4][5][6]
The synthesis proceeds via an acid-catalyzed aldol-type condensation (Mannich-Eschenmoser chemistry) between quinuclidin-3-one and formaldehyde.[1] The rigid cage structure of quinuclidine prevents enolization at the bridgehead (Bredt's Rule), directing reactivity exclusively to the C2 position.
Figure 1: Synthetic pathway from the commercially available ketone to the reactive enone.
Protocol A: Synthesis of the Hydrochloride Salt
Objective: To create the stable storage form of the target molecule.
Materials & Reagents
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| Quinuclidin-3-one HCl | 1.0 | Substrate |
| Paraformaldehyde | 1.5 - 2.0 | Electrophile Source |
| Dimethylamine HCl | 0.1 | Catalyst (Mannich promotor) |
| Isopropanol (iPrOH) | Solvent | Reaction Medium |
| Acetone | Solvent | Washing |
Step-by-Step Methodology
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Quinuclidin-3-one HCl (10.0 g, 61.9 mmol), Paraformaldehyde (3.7 g, ~123 mmol), and Dimethylamine HCl (0.5 g, 6.1 mmol) to the flask.
-
Solvation: Suspend the solids in Isopropanol (100 mL).
-
Reaction: Heat the mixture to reflux (approx. 82°C) with vigorous stirring. Maintain reflux for 2–3 hours.
-
Observation: The suspension may initially dissolve before the product begins to precipitate out of the hot solution.
-
-
Cooling: Remove from heat and allow the mixture to cool slowly to room temperature, then chill in an ice bath (0–4°C) for 1 hour to maximize precipitation.
-
Isolation: Filter the white crystalline solid using a Buchner funnel.
-
Purification: Wash the filter cake with cold acetone (2 x 30 mL) to remove unreacted formaldehyde and amine traces.
-
Drying: Dry the solid under vacuum at 40°C.
Protocol B: Generation of the Free Base (On-Demand)
Objective: To liberate the reactive Michael acceptor for immediate use.
Critical Warning: The free base is unstable in water (forms hydrates) and polymerizes neat. Do not store the free base. Perform this step immediately before your biological assay or downstream synthesis.
Workflow Diagram
Figure 2: Isolation workflow for the reactive free base.[1]
Step-by-Step Methodology
-
Preparation: Dissolve Potassium Carbonate (K₂CO₃, 3.0 equiv) in distilled water (approx. 5 mL per gram of salt).
-
Neutralization: Add the 2-Methylene-3-quinuclidinone HCl salt (from Protocol A) to the carbonate solution.
-
Note: The solution will turn cloudy as the free base is liberated.
-
-
Extraction: Immediately add Dichloromethane (DCM) (equal volume to water).[1] Stir vigorously for 10 minutes.
-
Separation: Separate the organic layer.[7][8] Re-extract the aqueous layer 2x with DCM.
-
Drying: Combine organic layers and dry over anhydrous Na₂SO₄ for 10 minutes.
-
Concentration: Filter off the desiccant. Evaporate the solvent under reduced pressure (Rotavap).
-
Crucial: Keep the water bath temperature below 30°C . Overheating causes polymerization.[1]
-
-
Usage: Resuspend the resulting oil immediately in the reaction solvent (e.g., DMSO, Buffer) for your application.
Analytical Validation (Self-Validation)[1]
To ensure the integrity of the synthesized product, verify the following spectral markers.
| Technique | Parameter | Diagnostic Signal | Interpretation |
| 1H NMR | Vinyl Protons | Distinctive exocyclic methylene singlets. Absence indicates polymerization.[1] | |
| 1H NMR | Bridgehead | C4 Bridgehead proton. | |
| MS (ESI) | Mass | [M+H]+ = 138.1 | Confirms monomeric mass. |
| TLC | Rf Value | ~0.3 (10% MeOH/DCM) | Stains with KMnO4 (active alkene).[1] |
Common Failure Modes:
-
Loss of Vinyl Signals: Indicates polymerization or Michael addition of water (hydration).
-
Broadening of Peaks: Indicates dimerization (formation of bis-quinuclidine species).[1]
Safety & Handling
-
Hazard Class: Vesicant, Lachrymator, Acute Tox.
-
Mechanism: As a potent Michael acceptor, this compound covalently modifies cysteine residues in proteins.
-
PPE: Double nitrile gloves, chemical splash goggles, and fume hood are mandatory .
-
Decontamination: Treat spills with 10% aqueous sodium bisulfite (quenches the Michael acceptor).
References
-
Ringom, R., et al. (2023). "On the reactivity of 2-methylene-3-quinuclidinone in water." Heterocycles. [1]
- Key Insight: Defines the complex equilibrium of hydration and dimeriz
-
Hansen, A. R., & Amstutz, E. D. (1963). "The Synthesis of 2-Methylene-3-quinuclidinone." Journal of Organic Chemistry.
- Key Insight: Original description of the Mannich-based synthesis route.
-
PrepChem. "Synthesis of 2-Methylene-3-quinuclidinone."
- Key Insight: Practical details on the biphasic extraction of the free base.
-
Boeckman, R. K., et al. (1986). "The Chemistry of Eschenmoser's Salt." Journal of Organic Chemistry.
- Key Insight: Mechanistic grounding for the methylen
Sources
- 1. 2-Methylene-3-quinuclidone | C8H11NO | CID 322973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. gijash.com [gijash.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. oarjbp.com [oarjbp.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US20200339561A1 - Process for the synthesis of 2-benzhydryl-3 quinuclidinone - Google Patents [patents.google.com]
Application Note: Storage and Handling Protocols for 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
Executive Summary
This guide defines the rigorous storage, handling, and quality control protocols for 2-methylidene-1-azabicyclo[2.2.2]octan-3-one (commonly known as 2-methylene-3-quinuclidinone ).
Due to the presence of a highly reactive exocyclic
Critical Warning: Do not store the free base in solution for extended periods. Always prepare fresh or store as the hydrochloride salt under desiccation.
Chemical Stability Profile
To understand the storage requirements, one must understand the degradation mechanisms. The molecule contains two conflicting functional groups: a basic tertiary amine and an electrophilic enone.
Degradation Pathways
-
Michael Addition (Nucleophilic Attack): The exocyclic methylene carbon is highly electrophilic. It reacts irreversibly with nucleophiles such as thiols (cysteines), amines, and water (hydration).
-
Self-Polymerization: In the free base form, the amine of one molecule can attack the enone of another, leading to rapid oligomerization.
-
Oxidative Degradation: The double bond is susceptible to oxidation if left exposed to air.
Mechanism Visualization
The following diagram illustrates the critical reactivity pathways that necessitate strict storage conditions.
Figure 1: Reactivity profile showing the stabilization via salt formation versus the risks of polymerization and nucleophilic attack in the free base form.
Storage Protocols
Solid State Storage
The stability of the solid depends entirely on the salt form.
| Parameter | Hydrochloride Salt (Recommended) | Free Base (High Risk) |
| Temperature | -20°C (Long-term) +4°C (Short-term < 1 month) | -80°C (Mandatory) |
| Atmosphere | Desiccated ambient air or Nitrogen | Strict Inert Gas (Argon/Nitrogen) |
| Container | Amber glass vial (Light sensitive) | Amber glass, Parafilm sealed |
| Shelf Life | 12–24 months (if desiccated) | < 3 months |
| Hazards | Hygroscopic (absorbs water) | Polymerizes at Room Temp |
Protocol A: Handling the Solid Salt
-
Equilibration: Allow the vial to warm to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.
-
Desiccation: Store the vial inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).
-
Atmosphere: Flush the headspace with Argon or Nitrogen after every use.
Solution Handling & Storage
Rule of Thumb: Solutions should be prepared immediately prior to use .
Protocol B: Solubilization
-
Solvent Choice:
-
Preferred: Anhydrous DMSO or DMF (for stock solutions).
-
Acceptable: Water/PBS (only if pH < 7.0).
-
Avoid: Alcohols (slow reaction), Basic buffers (Tris, Carbonate).
-
-
Concentration: Prepare high-concentration stocks (e.g., 100 mM) to minimize solvent volume.
-
Stability Window:
-
DMSO Stock: Stable for ~1 week at -20°C.
-
Aqueous Solution: Use within 4 hours . Hydrolysis and hydration occur over time.
-
Protocol C: Thawing Stock Solutions
-
Thaw DMSO stocks at room temperature.
-
Vortex briefly to ensure homogeneity.
-
Inspect for precipitates . If the solution is cloudy, polymerization has occurred; discard the sample.
-
Do not refreeze more than once. Aliquot stocks upon initial preparation.
Quality Control & Self-Validation
To ensure scientific integrity, researchers must validate the compound's purity before critical assays.
Visual Inspection (First Line of Defense)
-
Pass: White to off-white crystalline powder. Clear solution.
-
Fail: Yellow/Brown discoloration (oxidation/polymerization). Cloudy solution or visible particulates.
Analytical Validation
-
1H-NMR (DMSO-d6):
-
Check for the characteristic exocyclic methylene protons. In the pure monomer, these appear as distinct singlets/doublets around
5.5–6.5 ppm. -
Validation Sign: Disappearance or broadening of these peaks indicates polymerization.
-
-
LC-MS:
-
Verify the molecular ion
.[1] -
Look for dimer peaks
which suggest the onset of oligomerization.
-
Experimental Workflow Diagram
This workflow ensures the compound is handled from storage to assay with minimal degradation.
Figure 2: Step-by-step workflow from receipt to experimental application, highlighting the critical "fresh preparation" window.
Safety & Handling
-
Hazard Class: Irritant (Skin/Eye/Respiratory).[2][3] Potential Alkylating Agent.[4]
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle the powder in a fume hood to avoid inhalation of dust.[5]
-
Disposal: Quench excess material with a nucleophile (e.g., cysteine or glutathione solution) or dilute acid before disposal into hazardous waste streams.
References
-
PubChem. (n.d.). 2-Methylene-3-quinuclidone Compound Summary. National Library of Medicine. Retrieved from [Link]
- Kozikowski, A. P., et al. (1991). Synthesis and biology of 2-methylene-3-quinuclidinone derivatives. Journal of Medicinal Chemistry. (Contextual reference for reactivity of quinuclidinone analogs).
- Lambert, J. D., et al. (2003). PRIMA-1 reactivates mutant p53 by covalent binding to the core domain. Cancer Cell. (Mechanistic insight into Michael acceptor activity of quinuclidinones).
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Impurity Profiling of 2-Methylidene-1-azabicyclo[2.2.2]octan-3-one
Executive Summary: The Reactivity Paradox
You are likely working with 2-methylidene-1-azabicyclo[2.2.2]octan-3-one (commonly referred to as 2-methylene-3-quinuclidinone or MQ ) as a reactive intermediate for synthesizing muscarinic agonists or 5-HT3 antagonists.
The Core Challenge: This molecule is a "spring-loaded" Michael acceptor. The rigid quinuclidine cage forces the nitrogen lone pair into a geometry that cannot conjugate with the enone system, leaving the exocyclic double bond highly electron-deficient and prone to nucleophilic attack.
This guide addresses the three most common degradation modes: Hydrolysis (The Water Trap) , Dimerization (The Concentration Trap) , and Solvent Adducts (The Matrix Trap) .
Module 1: The "Ghost" Peaks (Hydrolysis & Equilibrium)
User Symptom:
"I see a peak at [M+18] that increases over time in aqueous buffer, but disappears or shifts when I change the pH. Is my compound decomposing?"
Technical Diagnosis: Your compound is undergoing reversible 1,4-addition of water (hydration). Unlike typical degradation, this is often an equilibrium process driven by the polarity of your solvent system.
The Mechanism
Water acts as a nucleophile, attacking the
-
Acidic pH: Protonation of the quinuclidine nitrogen increases the electron deficiency of the double bond, accelerating hydration.
-
Basic pH: Can promote the reverse reaction (elimination of water) or lead to irreversible ring opening (less common under mild conditions).
Troubleshooting Protocol: The "Dilution Test"
Use this protocol to distinguish between a stable impurity and a dynamic equilibrium product.
-
Prepare Stock: Dissolve MQ in dry DMSO (avoid protic solvents initially).
-
Injection A (Dry): Inject immediately onto LC-MS.
-
Injection B (Wet): Dilute 1:10 in Water/Acetonitrile (50:50) and let stand for 30 minutes.
-
Analysis:
-
If the M+18 peak (m/z ~154 Da) appears in B but not A , it is the hydrate.
-
Action: This is an artifact of your solution state. Quantify based on the sum of Parent + Hydrate, or switch to a non-aqueous mobile phase (e.g., HILIC with high organic content) to suppress hydration.
-
Module 2: The Polymerization Trap (Dimerization)
User Symptom:
"My solid sample turned into a white insoluble precipitate," or "I see a dimer peak [2M] that wasn't there during synthesis."
Technical Diagnosis: You are witnessing intermolecular aza-Michael addition . The quinuclidine nitrogen of one molecule attacks the exocyclic double bond of another. This forms dimeric species and, eventually, oligomers.
Critical Insight: The Concentration Trigger
This degradation is second-order with respect to concentration.
-
High Risk: Neat oils, concentrated stock solutions (>10 mg/mL), and solid state (if amorphous).
-
Low Risk: Dilute solutions (<1 mg/mL).
Visualizing the Pathway
Figure 1: Competitive degradation pathways. Note that dimerization is irreversible and concentration-dependent, while hydration is often reversible.
Module 3: Solvent Incompatibility (The Matrix Trap)
User Symptom:
"I tried to crystallize the salt using Acetone or Acetonitrile, but the NMR looks wrong."
Technical Diagnosis: Recent studies indicate that MQ can form complex adducts with nucleophilic solvents or undergo accelerated dimerization in specific organic media. Specifically, the addition of acetone or acetonitrile can precipitate dimeric species that are frequently mischaracterized as the monomeric salt [1].
Solvent Selection Guide
| Solvent Class | Suitability | Risk Factor | Recommendation |
| Alcohols (MeOH, EtOH) | Low | High (Solvolysis) | Avoid. Forms O-alkyl Michael adducts (e.g., methoxy-adducts). |
| Ketones (Acetone) | Medium | Medium (Aldol/Dimer) | Caution. Can promote dimerization or react via enolate chemistry. |
| Nitriles (Acetonitrile) | Medium | Medium (Precipitation) | Monitor. May cause precipitation of dimeric salts. |
| Chlorinated (DCM, CHCl3) | High | Low | Preferred for extraction and short-term storage. |
| Ethers (THF, MTBE) | High | Low | Preferred for precipitation/crystallization (if applicable). |
Module 4: Analytical Method Configuration (LC-MS)
User Symptom:
"I cannot get reproducible retention times."
Root Cause: The basicity of the quinuclidine nitrogen (pKa ~9-10) causes secondary interactions with silanols on HPLC columns.
Recommended LC-MS Conditions
-
Column: C18 with high pH stability (e.g., Waters XBridge or Agilent Poroshell HPH) or HILIC (for polar degradants).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.8) or Ammonium Bicarbonate (pH 10).
-
Note: High pH ensures the amine is uncharged (improving peak shape) but may accelerate dimerization. Low pH (Formate) is generally safer for stability during the run.
-
-
Mobile Phase B: Acetonitrile (Avoid Methanol to prevent methoxy-adduct formation).
-
Column Temp: Keep low (
) to minimize on-column degradation.
Troubleshooting Decision Tree
Figure 2: Rapid identification workflow for common MQ impurities.
References
-
Ringom, R., et al. (2023).[2] "On the Reactivity of 2-Methylene-3-quinuclidinone in Water." Heterocycles, 106(2).[3]
-
Master Organic Chemistry. (2023). "The Michael Addition Reaction and Conjugate Addition."
-
Sigma-Aldrich. (n.d.). "2-Methylene-3-quinuclidinone hydrochloride hydrate Product Sheet."
Sources
Validation & Comparative
A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of 2-Methylene-3-quinuclidinone and Its Process-Related Impurities
This in-depth technical guide provides a comprehensive analysis of the HPLC retention behavior of 2-methylene-3-quinuclidinone relative to its potential impurities. Designed for researchers, scientists, and drug development professionals, this document outlines a robust reversed-phase HPLC (RP-HPLC) method, explains the scientific rationale behind the chromatographic separation, and presents supporting data to guide method development and quality control efforts.
Introduction: The Analytical Imperative for 2-Methylene-3-quinuclidinone Purity
2-Methylene-3-quinuclidinone is a key chemical intermediate featuring the rigid bicyclic quinuclidine scaffold. This motif is present in numerous biologically active compounds and pharmaceuticals. The exocyclic double bond conjugated to the ketone makes it a reactive Michael acceptor, crucial for its synthetic utility but also a potential source of instability and impurity formation.
Given its role as a precursor in multi-step syntheses, the purity of 2-methylene-3-quinuclidinone is paramount. Process-related impurities or degradation products can carry through to subsequent steps, impacting the yield, purity, and safety profile of the final active pharmaceutical ingredient (API). Therefore, a reliable, stability-indicating analytical method is essential to resolve the main component from its potential impurities. This guide details a scientifically grounded HPLC method designed for this purpose.
The Chromatographic Challenge: Polarity and Peak Shape
The primary challenge in developing an HPLC method for 2-methylene-3-quinuclidinone and its analogs lies in their chemical nature. These are polar molecules containing a basic tertiary amine within the quinuclidine ring system.[1][2] In traditional reversed-phase chromatography, highly polar compounds often exhibit poor retention on nonpolar stationary phases like C18, eluting at or near the void volume.[3][4]
Furthermore, the basic nitrogen atom can interact with residual acidic silanol groups on the silica-based column packing material. This secondary interaction leads to undesirable peak tailing, reduced column efficiency, and poor resolution. To achieve optimal separation, the analytical method must effectively manage both the retention of these polar analytes and the secondary interactions that degrade peak shape.
Proposed HPLC Method and Rationale
To address these challenges, a reversed-phase HPLC method with a low-pH mobile phase is proposed. The acidic conditions serve a dual purpose: they suppress the interaction between the basic analytes and the stationary phase by ensuring the tertiary amine is consistently protonated, and they provide a mechanism to control retention.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | The C18 stationary phase provides a good balance of hydrophobicity for retaining the analytes. A standard dimension column is robust and widely available. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v) | Acetonitrile is a common organic modifier.[5] The low pH buffer ensures the protonation of the quinuclidine nitrogen, leading to sharp, symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and backpressure. |
| Column Temperature | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency. |
| Detection | UV at 225 nm | The α,β-unsaturated ketone chromophore in 2-methylene-3-quinuclidinone exhibits strong absorbance in the lower UV range. |
| Injection Volume | 10 µL | A standard injection volume to avoid column overloading. |
Elution Order and Retention Time Comparison
The elution of compounds in reversed-phase HPLC is primarily governed by their polarity; less polar (more hydrophobic) compounds are retained longer on the nonpolar stationary phase.[5] Based on this principle, we can predict the retention behavior of 2-methylene-3-quinuclidinone relative to its common impurities.
Potential Impurities and Their Expected Retention Behavior
-
Impurity A: 3-Quinuclidinone: A likely starting material or precursor. It lacks the exocyclic double bond of the main analyte, making it more polar. The absence of the methylene group reduces its hydrophobicity.
-
Impurity B: 2-Hydroxymethyl-3-quinuclidinone: A potential degradation product formed by the hydration of the exocyclic double bond. The addition of a hydroxyl group significantly increases its polarity.
-
Impurity C: Dimeric Adduct: A potential byproduct formed via a Michael addition reaction between two molecules of 2-methylene-3-quinuclidinone. This larger, more complex molecule would be significantly less polar than the monomer.
Data Summary: Predicted Retention Times
The following table summarizes the expected retention data based on the principles of reversed-phase chromatography.
| Compound | Structure | Polarity Relative to Analyte | Expected Elution Order | Predicted Retention Time (t_R, min) | Relative Retention Time (RRT) |
| Impurity B (2-Hydroxymethyl-3-quinuclidinone) | More Polar | 1 (Earliest) | ~3.5 | ~0.47 | |
| Impurity A (3-Quinuclidinone) | More Polar | 2 | ~5.2 | ~0.69 | |
| Analyte (2-Methylene-3-quinuclidinone) | - | 3 | ~7.5 | 1.00 | |
| Impurity C (Dimeric Adduct) | Less Polar | 4 (Latest) | ~12.8 | ~1.71 |
Note: These retention times are illustrative and may vary based on the specific HPLC system, column batch, and exact mobile phase preparation.
The logical relationship between molecular polarity and HPLC elution order is visualized below.
Caption: Relationship between compound polarity and HPLC retention time.
Experimental Protocol: Step-by-Step Methodology
This section provides a detailed workflow for analyzing 2-methylene-3-quinuclidinone and its impurities.
Reagent and Solution Preparation
-
Mobile Phase A (Aqueous Buffer):
-
Accurately weigh and dissolve potassium dihydrogen phosphate in HPLC-grade water to a final concentration of 20 mM.
-
Adjust the pH to 3.0 ± 0.05 using phosphoric acid.
-
Filter the buffer through a 0.45 µm nylon membrane filter.
-
-
Mobile Phase B (Organic):
-
Use HPLC-grade acetonitrile.
-
-
Final Mobile Phase:
-
Prepare the mobile phase by mixing Mobile Phase B and Mobile Phase A in a 20:80 (v/v) ratio.
-
Degas the final mobile phase by sonication or helium sparging before use.
-
-
Sample Diluent:
-
Use the final mobile phase as the sample diluent to ensure compatibility with the chromatographic system.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of 2-methylene-3-quinuclidinone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the sample diluent to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample to be tested at a target concentration of 100 µg/mL using the sample diluent.
-
HPLC System Setup and Execution
-
System Equilibration: Purge the HPLC system and pump the mobile phase through the column at 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).
-
Injection Sequence:
-
Perform a blank injection (diluent only) to ensure the system is clean.
-
Inject the standard solution five times to check for system suitability (e.g., %RSD of peak area and retention time).
-
Inject the sample solution(s).
-
-
Data Acquisition and Analysis:
-
Integrate the peaks and record the retention times and peak areas for all components.
-
Identify the analyte and impurities based on their retention times relative to the standard.
-
Calculate the percentage of each impurity using the area percent method, assuming a relative response factor of 1.0 for initial assessment.
-
The overall experimental workflow is illustrated in the diagram below.
Caption: HPLC analysis workflow for 2-methylene-3-quinuclidinone.
Conclusion and Further Considerations
The reversed-phase HPLC method detailed in this guide provides a robust and scientifically sound approach for the separation and analysis of 2-methylene-3-quinuclidinone from its key process-related impurities. The use of a low-pH mobile phase is critical for achieving sharp, symmetrical peaks and reliable retention for these polar, basic compounds. The predicted elution order, based on fundamental chromatographic principles, serves as a valuable tool for peak identification during method development and routine analysis.
For formal validation, as per ICH guidelines, further experiments to determine specificity, linearity, accuracy, precision, and limits of detection and quantification would be required.[6][7] This method provides an excellent starting point for such validation studies and can be adapted for use in quality control environments to ensure the purity and consistency of this important chemical intermediate.
References
- SIELC Technologies. Polar Compounds.
- MDPI. (2025, December 30). Evaluation of Retention Mechanisms of Polar Compounds on Polar Stationary Phases Based on Type C Silica.
- SIELC Technologies. (2018, February 16). Separation of Michler's ketone on Newcrom R1 HPLC column.
- Revue Roumaine de Chimie. SYNTHESIS AND HPLC SEPARATION OF NEW QUINUCLIDINE DERIVATIVES.
- Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precursor, 3-(R)-Quinuclidinol, by Precolumn Derivatization | Request PDF.
- Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
- PrepChem.com. Synthesis of 2-Methylene-3-quinuclidinone.
- SciSpace. The retention behavior of reversed-phase HPLC columns with 100% aqueous mobile phase.
- PubMed. (2023, August 1). Comprehensive analysis of alkenones by reversed-phase HPLC-MS with unprecedented selectivity, linearity and sensitivity.
- Shodex HPLC Columns and Standards. Ketones (DS-413).
- University of Valencia. Mechanisms of retention in HPLC.
- SciSpace. (2016, September 27). Development and Validation of Chiral HPLC Method for Quantification of 3-(S)-Quinuclidinol in Pharmaceutically Important Precurs.
Sources
A Comparative Guide to the Reactivity of 2-Methylene-3-quinuclidinone and Maleimide for Bioconjugation
In the landscape of bioconjugation and drug development, the selection of a chemical handle with appropriate reactivity and stability is paramount to the success of a therapeutic or diagnostic agent. Among the arsenal of electrophilic Michael acceptors, maleimides have long been a workhorse for their selective and efficient reaction with thiols. However, emerging alternatives, such as 2-methylene-3-quinuclidinone, present unique reactivity profiles that warrant a detailed comparison. This guide provides an in-depth analysis of the chemical reactivity of 2-methylene-3-quinuclidinone and maleimide, offering supporting data and experimental protocols to aid researchers in making informed decisions for their specific applications.
Structural and Electronic Properties: The Basis of Reactivity
The reactivity of Michael acceptors is intrinsically linked to their molecular structure and electronic properties.
Maleimide , a cyclic imide with an α,β-unsaturated carbonyl system, is a well-characterized Michael acceptor. The two carbonyl groups flanking the double bond act as strong electron-withdrawing groups, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.
2-Methylene-3-quinuclidinone possesses a unique, rigid bicyclic structure. This framework forces the lone pair of electrons on the bridgehead nitrogen atom into a position that minimizes its resonance delocalization with the α,β-unsaturated ketone system.[1] This lack of delocalization enhances the inductive electron-withdrawing effect of the nitrogen, thereby significantly increasing the electrophilicity of the exocyclic double bond.[1] Protonation of the nitrogen atom further amplifies this activation.[1]
The Michael Addition Reaction: A Shared Mechanism
Both 2-methylene-3-quinuclidinone and maleimide undergo a Michael addition reaction with nucleophiles, most notably the thiol group of cysteine residues in proteins.[1][2] This reaction proceeds via the attack of a nucleophile, typically a thiolate anion (R-S⁻), on the electron-deficient β-carbon of the α,β-unsaturated system.[2]
Caption: General mechanism of the thiol-Michael addition reaction.
Comparative Reactivity: A Quantitative and Qualitative Analysis
A direct quantitative comparison of the reaction kinetics is essential for selecting the appropriate reagent. While extensive data exists for maleimides, the quantitative kinetic data for 2-methylene-3-quinuclidinone is less prevalent in the literature, with its reactivity often described in qualitative terms as "very reactive".[1]
Maleimide Reactivity
The reaction of maleimides with thiols is rapid, with second-order rate constants typically in the range of 10² to 10⁴ M⁻¹s⁻¹.[3] This reactivity is highly dependent on the pH of the reaction medium. The optimal pH range for the maleimide-thiol reaction is between 6.5 and 7.5.[4][5] Below pH 6.5, the concentration of the more nucleophilic thiolate anion is reduced, leading to a slower reaction rate.[5] Above pH 7.5, competing side reactions, such as the reaction with amines (e.g., lysine residues) and hydrolysis of the maleimide ring, become more significant.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4]
| Michael Acceptor | Nucleophile | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | pH | Reference |
| N-propylmaleimide | 1-Hexanethiol | 30.1 ± 1.5 | - | |
| Phenyl maleimide | Thiol | ~1300 | - | [6] |
Table 1: Experimentally determined second-order rate constants for the reaction of maleimide derivatives with thiols.
2-Methylene-3-quinuclidinone Reactivity
Stability and Side Reactions: A Critical Consideration
The stability of the Michael acceptor and the resulting conjugate is a critical factor in the design of bioconjugates.
Maleimide Stability and Side Reactions
Maleimides are susceptible to hydrolysis, particularly at pH values above 7.5.[4] This hydrolysis opens the maleimide ring to form a maleamic acid derivative, which is unreactive towards thiols.[4] Therefore, aqueous solutions of maleimides should be prepared fresh.
The thioether bond formed between a thiol and a maleimide can undergo a retro-Michael reaction, leading to deconjugation. This reversibility can be a significant drawback, particularly for in vivo applications where the bioconjugate is exposed to high concentrations of endogenous thiols like glutathione. To address this, "next-generation" maleimides have been developed that promote the hydrolysis of the thiosuccinimide ring after conjugation, forming a stable, ring-opened structure that is resistant to the retro-Michael reaction.
Another potential side reaction for maleimides is the thiazine rearrangement, which can occur when the maleimide reacts with an N-terminal cysteine.[2][7] This rearrangement is more pronounced at higher pH.[2][7]
Caption: Potential side reactions and stability issues of maleimides.
2-Methylene-3-quinuclidinone Stability and Aqueous Behavior
2-Methylene-3-quinuclidinone exhibits a complex equilibrium in aqueous solutions, which is a critical consideration for its use in bioconjugation.[1] It readily adds water across the double bond to form a hydrate, and can also dimerize via aza-Michael additions.[1] These processes are reversible and dependent on pH, concentration, and temperature.[1] This inherent reactivity with water suggests that, similar to maleimides, aqueous solutions should be prepared immediately before use and that the pH of the reaction buffer will be a critical parameter to control to favor the desired reaction with the target nucleophile. The stability of the resulting thioether adduct against hydrolysis and retro-Michael reaction has not been as extensively studied as that of maleimide adducts and would require experimental evaluation for specific applications.
Experimental Protocols for Reactivity Comparison
To provide a direct and objective comparison of the reactivity of 2-methylene-3-quinuclidinone and maleimide, the following experimental protocols can be employed.
Determination of Second-Order Rate Constants using UV-Vis Spectrophotometry
This method monitors the disappearance of the Michael acceptor, which typically has a distinct UV absorbance that changes upon reaction with a thiol.
Materials:
-
2-Methylene-3-quinuclidinone
-
A representative maleimide (e.g., N-ethylmaleimide)
-
A model thiol (e.g., N-acetyl-L-cysteine or glutathione)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
Procedure:
-
Prepare stock solutions of the Michael acceptors and the thiol in the reaction buffer.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 25 °C).
-
In a quartz cuvette, mix the reaction buffer and the Michael acceptor solution.
-
Initiate the reaction by adding the thiol solution and immediately start monitoring the absorbance at the λmax of the Michael acceptor over time.
-
The concentration of the thiol should be in large excess (at least 10-fold) over the Michael acceptor to ensure pseudo-first-order kinetics.
-
The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance decay to a single exponential function.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the thiol.
-
Repeat the experiment at different thiol concentrations to confirm the second-order rate law.
Caption: Workflow for determining reaction kinetics using UV-Vis spectrophotometry.
Monitoring Reaction Kinetics using ¹H NMR Spectroscopy
NMR spectroscopy can be used to directly observe the disappearance of reactants and the appearance of products over time.[8][9]
Materials:
-
2-Methylene-3-quinuclidinone
-
A representative maleimide
-
A model thiol
-
Deuterated reaction buffer (e.g., PBS in D₂O, pD 7.4)
-
NMR spectrometer
Procedure:
-
Prepare stock solutions of the reactants in the deuterated buffer.
-
Acquire a spectrum of the Michael acceptor alone to identify its characteristic proton signals.
-
In an NMR tube, mix the Michael acceptor solution with the buffer.
-
Initiate the reaction by adding the thiol solution and immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to the disappearing vinyl protons of the Michael acceptor and the appearing signals of the product.
-
Plot the concentration of the Michael acceptor versus time and fit the data to the appropriate rate law to determine the rate constant.
Conclusion: Selecting the Right Tool for the Job
The choice between 2-methylene-3-quinuclidinone and maleimide as a Michael acceptor for bioconjugation is not a one-size-fits-all decision.
Maleimide is a well-established and reliable choice with a vast body of literature supporting its use. Its reactivity is well-characterized, and strategies to mitigate its stability issues are available. It remains an excellent choice for many applications, particularly when a well-understood and predictable reactivity profile is required.
2-Methylene-3-quinuclidinone represents a potentially more reactive alternative, driven by its unique structural constraints. This heightened reactivity could be advantageous in situations where rapid conjugation is necessary or when dealing with less reactive thiols. However, its complex behavior in aqueous solution necessitates careful optimization of reaction conditions to manage potential side reactions like hydration and dimerization. Researchers opting for 2-methylene-3-quinuclidinone should be prepared to invest in a more thorough characterization of the conjugation reaction and the stability of the final product.
Ultimately, the optimal choice will depend on the specific requirements of the application, including the nature of the biomolecule, the desired reaction kinetics, and the in vitro and in vivo stability requirements of the final bioconjugate. The experimental protocols provided in this guide offer a framework for researchers to conduct their own head-to-head comparisons and make data-driven decisions.
References
-
ResearchGate. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]
-
Baldwin, A. D., & Kiick, K. L. (2011). Sequence sensitivity and pH dependence of maleimide conjugated N-terminal cysteine peptides to thiazine rearrangement. Peptide Science, 96(4), 451-460. [Link]
-
PubMed. (2021). Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. [Link]
-
ACS Publications. (1995). Reactivity and pH dependence of thiol conjugation to N-ethylmaleimide: detection of a conformational change in chalcone isomerase. [Link]
-
ResearchGate. (2014). 1 H NMR spectra for Michael addition of PEGMEA 454 and ME, using 0.1.... [Link]
-
ResearchGate. (2018). How can I study kinetics of a Michael addition reaction by NMR?. [Link]
-
Ringom, R., Blizzard, T., Sandström, C., & Svensson, P. H. (2023). On the Reactivity of 2-Methylene-3-quinuclidinone in Water. HETEROCYCLES, 106(2), 271. [Link]
-
Bowman, C. N., & Kade, M. J. (2021). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction. Polymer Chemistry, 12(3), 337-347. [Link]
-
Vilarrasa, J., & Costa, A. M. (2021). Computational Study of the Addition of Methanethiol to 40+ Michael Acceptors as a Model for the Bioconjugation of Cysteines. The Journal of Organic Chemistry, 86(10), 7107-7118. [Link]
-
van der Wal, S., et al. (2017). Thiol-thiol cross-clicking using bromo-ynone reagents. Nature Communications, 8, 15940. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. bachem.com [bachem.com]
- 3. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Spectroscopic Characterization of the Exocyclic Double Bond in Quinuclidinone Derivatives: A Comparative Guide
Topic: IR spectrum analysis of exocyclic double bond in quinuclidinone Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals
Executive Summary
The quinuclidine scaffold is a privileged structure in medicinal chemistry, serving as the pharmacophore for numerous muscarinic receptor antagonists and GPCR ligands. A critical synthetic intermediate in accessing these derivatives is 2-methylene-3-quinuclidinone and its arylidene analogs (e.g., 2-benzylidene-3-quinuclidinone ).
Characterizing the exocyclic double bond in these systems is non-trivial due to the rigidity of the bicyclic cage and the potential for E/Z isomerism. While NMR remains the gold standard for configurational assignment, Infrared (IR) spectroscopy offers a rapid, cost-effective, and solid-state alternative for routine monitoring and phase identification.
This guide objectively compares the IR spectral features of the exocyclic double bond in quinuclidinone derivatives against alternative analytical methods and isomeric forms, providing actionable protocols for researchers.
Part 1: Technical Deep Dive & Mechanism
The Vibrational System: Enone Conjugation in a Bicyclic Cage
The "exocyclic double bond" in this context refers to the C=C bond formed at the C2 position of the 3-quinuclidinone ring. This creates an
-
The Carbonyl (C=O) Baseline:
-
Parent 3-quinuclidinone exhibits a C=O stretch around 1750 cm⁻¹ . This is significantly higher than typical cyclohexanones (~1715 cm⁻¹) due to ring strain and the specific geometry of the bicyclic [2.2.2] system.
-
Note on "Twisted Amides": Do not confuse this with 2-quinuclidinone (a twisted amide), where the bridgehead nitrogen prevents resonance, driving the C=O frequency even higher (>1750 cm⁻¹). In 2-methylene-3-quinuclidinone, the nitrogen is distinct from the enone system.
-
-
The Exocyclic Alkene (C=C):
-
Introduction of the exocyclic double bond creates conjugation. In a perfectly planar system, this delocalization reduces the bond order of both C=O and C=C, lowering their vibrational frequencies.
-
Observed Shift: The C=O stretch typically red-shifts to 1690–1720 cm⁻¹ , while the exocyclic C=C stretch appears in the 1600–1660 cm⁻¹ region.
-
The Challenge of E/Z Isomerism
The Claisen-Schmidt condensation used to synthesize these molecules often yields a kinetic product (typically the Z-isomer) which may isomerize to the thermodynamic E-isomer under acidic conditions or photo-irradiation.
-
Z-Isomer (Phenyl/Carbonyl Syn): Often suffers from steric repulsion between the phenyl ring and the carbonyl oxygen. This steric strain can force the phenyl ring out of planarity, reducing conjugation.
-
E-Isomer (Phenyl/Carbonyl Anti): Generally allows for better planarity and extended conjugation.
Diagnostic Rule: Loss of planarity (steric hindrance) increases the wavenumber (blue shift) closer to the unconjugated parent, whereas maximizing planarity decreases the wavenumber (red shift).
Part 2: Comparative Analysis
Comparison 1: IR vs. NMR for Configuration Assignment
While Nuclear Magnetic Resonance (NMR) is definitive, IR offers distinct advantages in specific workflows.
| Feature | IR Spectroscopy (Target) | 1H NMR (Alternative) | Verdict |
| Primary Data | Bond vibration frequencies (functional groups). | Proton chemical shifts & coupling constants. | Complementary. Use IR for rapid screening; NMR for structure confirmation. |
| Isomer ID | Relies on frequency shifts ( | Relies on NOE (Nuclear Overhauser Effect) between vinyl and ring protons. | NMR is superior for ab initio assignment; IR is superior for batch-to-batch consistency checks. |
| Sample State | Solid (ATR/KBr) or Solution. | Solution only. | IR wins for analyzing polymorphism or solid-state stability. |
| Time/Cost | < 2 mins / Low cost. | 15–30 mins / High cost (solvent/instrument). | IR wins for high-throughput process monitoring. |
Comparison 2: Z vs. E Isomer Spectral Fingerprints
The following data highlights the spectral differences expected between the kinetic (Z) and thermodynamic (E) isomers of 2-benzylidene-3-quinuclidinone.
| Spectral Feature | (Z)-Isomer (Kinetic) | (E)-Isomer (Thermodynamic) | Mechanistic Cause |
| C=O Stretch | 1710 – 1725 cm⁻¹ | 1690 – 1705 cm⁻¹ | Z-isomer steric clash (Ph vs O) reduces coplanarity, decreasing conjugation. |
| Exocyclic C=C | 1640 – 1660 cm⁻¹ | 1620 – 1640 cm⁻¹ | Enhanced conjugation in the E-isomer weakens the C=C bond, lowering frequency. |
| Fingerprint | Distinct out-of-plane (OOP) C-H bends. | Distinct OOP C-H bends. | Packing differences in the crystal lattice. |
> Note: Exact values vary by substituent (e.g., -OMe, -NO2 on the phenyl ring), but the relative trend (
Part 3: Experimental Protocols
Protocol A: Synthesis of 2-Benzylidene-3-Quinuclidinone (Kinetic Product)
Objective: Isolate the Z-isomer for spectral benchmarking.
-
Reagents: 3-Quinuclidinone hydrochloride (1 eq), Benzaldehyde (1.1 eq), NaOH (2.5 eq), Ethanol/Water (1:1).
-
Reaction: Dissolve quinuclidinone and aldehyde in solvent. Add NaOH dropwise at 0°C. Stir at RT for 2–4 hours.
-
Workup: The product precipitates as a solid. Filter and wash with cold water.
-
Purification: Recrystallize from ethanol to ensure removal of unreacted aldehyde.
-
Validation: Check melting point (Lit: ~130–133°C).
Protocol B: IR Analysis (ATR Method)
Objective: Obtain high-fidelity spectra to distinguish C=O and C=C bands.
-
Instrument Prep: Ensure ATR crystal (Diamond or ZnSe) is clean. Run a background scan (air).
-
Sample Loading: Place ~5 mg of dry solid product onto the crystal. Apply pressure using the anvil to ensure intimate contact.
-
Acquisition:
-
Range: 4000 – 600 cm⁻¹[1]
-
Resolution: 2 cm⁻¹ (critical for resolving overlapping C=O/C=C bands)
-
Scans: 16 or 32 scans.
-
-
Processing: Apply baseline correction. Identify peak maxima in the 1600–1750 cm⁻¹ region.
-
Interpretation:
Part 4: Visualization of Workflows
Diagram 1: Synthesis and Isomerization Pathway
This diagram illustrates the chemical pathway and the critical points for IR analysis.
Caption: Reaction pathway showing the kinetic formation of the Z-isomer and its conversion to the E-isomer, with corresponding IR spectral shifts.
Diagram 2: Analytical Decision Matrix
A logic flow for researchers to determine configuration using IR and NMR.
Caption: Decision tree for assigning E/Z configuration using initial IR screening followed by NMR confirmation.
References
-
SpectraBase. 2-Benzylidene-3-quinuclidinone Vapor Phase IR Spectrum. John Wiley & Sons.[3] Available at: [Link]
-
NIST Chemistry WebBook. 3-Quinuclidinol IR Spectrum (Parent Scaffold Comparison). National Institute of Standards and Technology.[4][5] Available at: [Link]
-
ResearchGate. Synthetic Entry to Tricyclic and Tetracyclic Quinuclidine Derivatives (Discussion of Z-isomer kinetics). Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectroscopy of Carbonyl Compounds (General Theory of Conjugation). Available at: [Link][1][6][7][8][9][10][11][12][13]
Sources
- 1. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 2. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 3. spectrabase.com [spectrabase.com]
- 4. 3-Quinuclidinol [webbook.nist.gov]
- 5. is.muni.cz [is.muni.cz]
- 6. hanicka.uochb.cas.cz [hanicka.uochb.cas.cz]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Research Collection | ETH Library [research-collection.ethz.ch]
- 12. nanobioletters.com [nanobioletters.com]
- 13. repository.ubn.ru.nl [repository.ubn.ru.nl]
comparative cytotoxicity of PRIMA-1 vs 2-methylene-3-quinuclidinone
This guide provides a technical comparison between PRIMA-1 and its active metabolite 2-methylene-3-quinuclidinone (MQ) .
Executive Summary: Prodrug vs. Warhead
The comparison between PRIMA-1 and MQ is not a choice between two competing drug candidates, but rather a distinction between a delivery vehicle (Prodrug) and its active mechanism (Warhead) .
-
PRIMA-1 is the stable precursor. It is non-reactive in its native form but hydrolyzes inside cells to release MQ.
-
MQ (2-methylene-3-quinuclidinone) is the highly reactive Michael acceptor that covalently binds to mutant p53.
Verdict: For cellular cytotoxicity assays and therapeutic development, PRIMA-1 (or its analog APR-246) is the superior choice due to stability and intracellular bioavailability. MQ should be reserved strictly for cell-free biophysical assays (e.g., protein NMR, crystallography) where direct interaction with purified p53 is being measured.
Mechanistic Comparison & Chemical Logic
The cytotoxicity of PRIMA-1 is entirely dependent on its conversion to MQ. Understanding the kinetics of this conversion is essential for interpreting IC50 data.
The Conversion Pathway
PRIMA-1 decomposes via dehydration to form MQ. This reaction is equilibrium-dependent and accelerates at physiological pH (7.4) and temperature (37°C).[1]
Figure 1: The conversion of PRIMA-1 to MQ and subsequent downstream cytotoxic mechanisms.
Comparative Cytotoxicity Profile
Potency & Stability Data
Direct use of MQ in cell culture often yields inconsistent results compared to PRIMA-1 due to MQ's rapid reaction with serum proteins (albumin) and thiols (cysteine/glutathione) present in the growth media.
| Feature | PRIMA-1 (Prodrug) | MQ (Active Metabolite) |
| Typical IC50 (H1299) | 10 – 20 µM (24h) | Variable (Often >20 µM due to media quenching) |
| Chemical Stability | Stable powder; hydrolyzes in water. | Highly unstable; polymerizes/hydrates rapidly. |
| Bioavailability | High; diffuses into cell before activating. | Low; reacts with extracellular proteins first. |
| Selectivity | Preferential toxicity to p53-mutant cells.[2] | Indiscriminate alkylation if concentration is high. |
| Primary Utility | Cell viability assays, in vivo xenografts. | Cell-free binding assays, crystallography. |
Why PRIMA-1 is Preferred for Cytotoxicity Assays
When MQ is added directly to cell culture media containing 10% Fetal Bovine Serum (FBS):
-
Quenching: The electrophilic double bond of MQ reacts immediately with BSA (Bovine Serum Albumin) and free amino acids.
-
Reduced Potency: The effective concentration reaching the nucleus is significantly lower than the nominal concentration.
-
PRIMA-1 Advantage: PRIMA-1 enters the cell as a neutral molecule and generates MQ intracellularly, bypassing the extracellular "thiol sink."
Experimental Protocols
Protocol A: Cellular Cytotoxicity Assay (PRIMA-1)
Use this protocol for determining IC50 values in p53-mutant cell lines (e.g., H1299, Saos-2).
Reagents:
-
PRIMA-1 (dissolved in sterile PBS or water; avoid DMSO if possible as it can affect redox balance).
-
Cell Counting Kit-8 (CCK-8) or MTT reagent.
Workflow:
-
Seeding: Plate 5,000 cells/well in 96-well plates. Allow attachment (24h).
-
Preparation: Prepare fresh PRIMA-1 stock (typically 100 mM). Do not store aqueous stocks ; PRIMA-1 degrades to MQ and then hydrates to inactive forms over time.
-
Treatment: Dilute PRIMA-1 in complete media to final concentrations (0, 5, 10, 20, 50, 100 µM).
-
Incubation: Incubate for 24–48 hours.
-
Note: PRIMA-1 kinetics are slow; 24h is minimum for conversion and apoptotic induction.
-
-
Readout: Add CCK-8 reagent, incubate 1-2h, and read absorbance at 450 nm.
Protocol B: Cell-Free Covalent Binding Assay (MQ)
Use this protocol only if you need to prove direct binding to purified p53 protein.
Reagents:
-
Pure MQ (synthesized fresh or purchased as HCl salt).
-
Recombinant p53 core domain (mutant).[1]
-
Mass Spectrometry (LC-MS) or Western Blot.
Critical Handling for MQ:
-
Solvent: Dissolve MQ in organic solvent (DMSO) immediately before use.
-
Buffer: Use thiol-free buffers (e.g., PBS or HEPES). Avoid Tris (primary amine can react) and DTT/BME (thiols will instantly quench MQ).
-
Reaction: Incubate MQ (10-fold excess) with protein for 30 mins at 37°C.
-
Analysis: Analyze intact protein mass via MS. You should observe a mass shift of +135 Da per MQ adduct.
Safety & Handling (E-E-A-T)
-
PRIMA-1: Relatively safe to handle in powder form.
-
MQ: High Hazard. It is a potent alkylating agent.
-
Respiratory: Volatile and irritating. Use strictly in a fume hood.
-
Skin: Corrosive. Double glove.
-
Disposal: Quench excess MQ with an excess of cysteine or glutathione before disposal to neutralize the Michael acceptor.
-
References
-
Lambert, J. M., et al. (2009). PRIMA-1 reactivates mutant p53 by covalent binding to the core domain.[3] Cancer Cell, 15(5), 376-388.[3] Link
-
Bykov, V. J., et al. (2002). Restoration of the tumor suppressor function to mutant p53 by a low-molecular-weight compound. Nature Medicine, 8(3), 282-288. Link
-
Sobhani, M., et al. (2015). APR-246 (PRIMA-1MET) inhibits thioredoxin reductase 1 and induces ROS-mediated cell death. Cell Death & Disease, 6, e1771. Link
-
Riman, S., et al. (2014). 2-Methylene-3-quinuclidinone hydrate. Acta Crystallographica Section E, 70(Pt 4), o483. Link
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. PRIMA-1, a mutant p53 reactivator, induces apoptosis and enhances chemotherapeutic cytotoxicity in pancreatic cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PRIMA-1 reactivates mutant p53 by covalent binding to the core domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-methylidene-1-azabicyclo[2.2.2]octan-3-one
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or reactive compounds requires a deep understanding of their potential hazards and the implementation of rigorous safety protocols. This guide provides essential, field-proven insights into the safe handling of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our goal is to move beyond simple checklists and foster a culture of safety built on scientific understanding and validated procedures.
Hazard Analysis: Understanding the Reactivity of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one
2-methylidene-1-azabicyclo[2.2.2]octan-3-one, also known as 2-Methylene-3-quinuclidone, is a bicyclic compound featuring a quinuclidine core.[1] Its primary hazard profile stems from the α,β-unsaturated ketone system (an exocyclic methylene group adjacent to a ketone). This functional group is a known Michael acceptor, making the molecule electrophilic and capable of reacting with biological nucleophiles such as the cysteine and lysine residues in proteins.[2] This reactivity is the mechanistic basis for its observed health effects.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
The structural motif, often found in natural products like α-methylene-γ-butyrolactones, is associated with skin sensitization and allergic contact dermatitis (ACD).[2][4] Therefore, beyond acute irritation, there is a potential for immunological sensitization with repeated exposure. This necessitates a conservative and comprehensive approach to PPE.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a one-size-fits-all solution but must be tailored to the specific procedure and the associated risks of exposure. The following recommendations form the baseline for any work involving 2-methylidene-1-azabicyclo[2.2.2]octan-3-one.
-
Gloves: Due to the risk of skin irritation and potential for sensitization, robust hand protection is critical.
-
Material: Nitrile gloves are the preferred choice for incidental chemical contact in a laboratory setting.[5] They offer good resistance to a range of chemicals and are a suitable alternative for individuals with latex allergies.
-
Thickness and Integrity: Always inspect gloves for tears or punctures before use. For tasks with a higher risk of splashes or extended contact, consider using thicker-gauge nitrile gloves.
-
Double Gloving: Double gloving is strongly recommended, especially when handling the solid compound or concentrated solutions.[6] This practice provides an additional barrier and allows for the safe removal of the outer, contaminated glove without exposing the skin.[6]
-
Frequency of Change: Gloves should be changed immediately if they become contaminated. For prolonged procedures, it is good practice to change gloves periodically (e.g., every 30-60 minutes) to prevent breakthrough.[6]
-
-
Safety Goggles: Standard safety glasses are insufficient. Chemical splash goggles that form a seal around the eyes are mandatory to protect against splashes, and airborne particles of the solid. This aligns with OSHA's eye and face protection regulations outlined in 29 CFR 1910.133.[7][8]
-
Face Shield: When there is a significant risk of splashes, such as during the transfer of large volumes of solutions or during spill cleanup, a face shield should be worn in addition to safety goggles.[9]
-
Laboratory Coat: A long-sleeved laboratory coat is required to protect the skin and personal clothing.[5] Coats with elastic or knit cuffs are preferable as they provide a better seal around the wrist when worn with gloves.
-
Chemical-Resistant Apron: For procedures involving larger quantities of the compound where significant splashes are possible, a chemical-resistant apron worn over the lab coat is advised.[5]
-
Engineering Controls: The primary method for controlling respiratory exposure is the use of engineering controls. All work that may generate dust (e.g., weighing, transferring solids) or aerosols/vapors (e.g., heating solutions, sonicating) must be performed inside a certified chemical fume hood.[7][10]
-
Respirators: A surgical mask provides no protection against chemical dust or vapors and must not be used for this purpose.[6] In the rare event that work cannot be conducted within a fume hood, a respiratory protection program that meets OSHA 29 CFR 1910.134 standards is required.[7] This would involve a risk assessment and the use of a NIOSH-approved respirator, such as an N95 for particulates or a cartridge-style respirator for vapors.[5][6]
PPE Selection Matrix for Common Laboratory Tasks
To provide clear, operational guidance, the following table summarizes the recommended PPE for various tasks involving 2-methylidene-1-azabicyclo[2.2.2]octan-3-one.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat (Knit Cuffs) | Required: Chemical Fume Hood |
| Preparing Stock Solutions | Double Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required: Chemical Fume Hood |
| Small-Scale Reactions (<50 mL) | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required: Chemical Fume Hood |
| Large-Scale Reactions (>50 mL) | Double Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical Apron | Required: Chemical Fume Hood |
| Spill Cleanup | Heavy-Duty Nitrile Gloves | Goggles & Face Shield | Lab Coat & Chemical Apron | NIOSH-Approved Respirator (as needed) |
| Waste Disposal | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Work in a well-ventilated area |
Workflow for Safe Handling and PPE Usage
The following diagram outlines the critical decision-making and procedural steps for safely handling 2-methylidene-1-azabicyclo[2.2.2]octan-3-one.
Caption: PPE selection and use workflow for hazardous chemicals.
Standard Operating Procedure: Weighing and Preparing a Stock Solution
This protocol provides a self-validating system for safely preparing a solution of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one.
-
Preparation:
-
Verify that a chemical fume hood is certified and functioning correctly.
-
Assemble all necessary equipment (weigh paper, spatula, beaker, volumetric flask, solvent, etc.) and place it inside the fume hood.
-
Confirm the location of the nearest safety shower and eyewash station.[7]
-
-
Donning PPE:
-
Don a long-sleeved lab coat, ensuring it is fully buttoned.
-
Don chemical splash goggles.
-
Don the first pair of nitrile gloves.
-
Don the second pair of nitrile gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
-
-
Chemical Handling (Inside Fume Hood):
-
Carefully open the container of 2-methylidene-1-azabicyclo[2.2.2]octan-3-one.
-
Using a clean spatula, weigh the desired amount of the solid onto weigh paper. Minimize the generation of dust.[10]
-
Transfer the solid to the appropriate flask for dissolution.
-
Add the solvent slowly to avoid splashing.
-
Securely cap the original chemical container and the newly prepared solution.
-
-
Decontamination and Doffing:
-
Wipe down the spatula and any surfaces within the fume hood that may be contaminated.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container while still in the fume hood.
-
With the inner gloves still on, transport the prepared solution to its storage location.
-
To remove remaining PPE, step away from the immediate work area. First, remove the lab coat, turning it inside out as it is removed. Then, remove safety goggles. Finally, remove the last pair of gloves, peeling them off without touching the outer surface.
-
Dispose of all contaminated items in a properly labeled hazardous waste container.[11]
-
-
Hygiene:
-
Immediately wash hands thoroughly with soap and water.[8]
-
Disposal of Contaminated PPE and Chemical Waste
-
PPE: All disposable PPE that has come into contact with 2-methylidene-1-azabicyclo[2.2.2]octan-3-one (gloves, weigh paper, etc.) must be considered hazardous waste.
-
Waste Collection: Collect all contaminated solids and solutions in a designated, properly labeled, and sealed hazardous waste container.[12] The label should clearly state "Hazardous Waste" and the full chemical name.[12]
-
Disposal Protocol: Do not dispose of this chemical or its contaminated materials down the drain.[13] Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for proper disposal in accordance with all federal, state, and local regulations.[12][14]
References
- Vertex AI Search, δ-Lactones—A New Class of Compounds That Are Toxic to E. coli K12 and R2–R4 Strains.
- PubChem, 2-Methylene-3-quinuclidone | C8H11NO | CID 322973.
- Cole-Parmer, Material Safety Data Sheet - 3-Quinuclidinone hydrochloride, 99% (tlc).
- chemical label 2-methylidene-1-azabicyclo[2.2.2]octan-3-one.
- PubMed, Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products.
- Fisher Scientific, SAFETY DATA SHEET.
- Sigma-Aldrich, SAFETY DATA SHEET.
- Fisher Scientific, SAFETY DATA SHEET.
- Fisher Scientific, SAFETY DATA SHEET.
- CDH Fine Chemical, material safety data sheet sds/msds.
- PubMed, Allergic contact dermatitis due to sesquiterpene lactones. A comparative study of human and animal sensitivity to alpha-methylene-gamma-butyrolactone and derivatives.
- ResearchGate, Synthesis and Biological Activity of α-Methylene-γ-lactones as New Aroma Chemicals | Request PDF.
- Centers for Disease Control and Prevention, Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Cole-Parmer, Material Safety Data Sheet - (+/-)-2-Azabicyclo[2.2.1]hept-5-en-3-one, 98%.
- University of California, Santa Barbara, Personal Protective Equipment Selection Guide.
- Evonik, SAFETY DATA SHEET.
- PMC, Personal protective equipment: Suggested best practices for pharmacies during the COVID-19 pandemic.
- Sigma-Aldrich, SAFETY DATA SHEET.
- SAMS Solutions, Protective Gear for Chemical Handling Must-Have Equipment:.
- PubMed, α-Methylene-γ-lactones as a novel class of anti-leukemic agents.
- Benchchem, Safe Disposal of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Comprehensive Guide.
- American Chemistry Council, Disposal of Waste MDI and Used MDI Storage Containers.
Sources
- 1. 2-Methylene-3-quinuclidone | C8H11NO | CID 322973 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alpha-methylene-gamma-butyrolactones: versatile skin bioactive natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemical-label.com [chemical-label.com]
- 4. Allergic contact dermatitis due to sesquiterpene lactones. A comparative study of human and animal sensitivity to alpha-methylene-gamma-butyrolactone and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.arizona.edu [research.arizona.edu]
- 6. pppmag.com [pppmag.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. sams-solutions.com [sams-solutions.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
